N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique fusion of pyrano and thiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrano and thiazole moieties suggests it may exhibit diverse biological activities, making it a promising candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
The primary targets of the compound N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide are currently unknown. This compound is a derivative of thiazole , a core structural motif present in a wide range of natural products and medicines . Thiazole derivatives have been known to exhibit a wide range of medicinal and biological properties . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities
Pharmacokinetics
Some physicochemical properties of a similar compound, 6,7-dihydro-4h-pyrano[4,3-d]thiazol-2-ylamine, suggest high gastrointestinal absorption and it is a p-gp substrate These properties could impact the bioavailability of the compound
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including analgesic and anti-inflammatory activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Example Synthetic Route:
Step 1: Synthesis of the pyrano[4,3-d]thiazole core.
Step 2: Formation of the benzo[d]thiazole ring.
Step 3: Coupling of the pyrano[4,3-d]thiazole and benzo[d]thiazole units.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Solvent recovery and recycling, as well as the use of green chemistry principles, would be essential to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S2/c18-12(13-15-8-3-1-2-4-10(8)20-13)17-14-16-9-5-6-19-7-11(9)21-14/h1-4H,5-7H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSMTMXHUCBEGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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